

Application Notes and Protocols for (R,R)-VVD-118313 in Click Chemistry

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Compound of Interest		
Compound Name:	(R,R)-VVD-118313	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **(R,R)-VVD-118313**, a selective and covalent Janus kinase 1 (JAK1) inhibitor, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. **(R,R)-VVD-118313** possesses a terminal alkyne group, rendering it a versatile tool for activity-based protein profiling (ABPP), target engagement studies, and visualization of its cellular targets.[1][2][3]

Introduction

(R,R)-VVD-118313 is a potent and selective inhibitor of JAK1, a key enzyme in cytokine signaling pathways.[1] It exerts its inhibitory effect through the covalent modification of a specific cysteine residue (C817) within the pseudokinase domain of JAK1.[4] This targeted covalent engagement, combined with the presence of a terminal alkyne, allows for the specific attachment of azide-modified reporter tags, such as fluorophores or biotin, via click chemistry. This enables the sensitive and specific detection and identification of JAK1 and potentially other off-target proteins that interact with the inhibitor.

The following protocols and data are provided to guide researchers in the application of **(R,R)-VVD-118313** for in situ and in vitro labeling and analysis of its protein targets.

Data Presentation



Table 1: Recommended Reagent Concentrations for In Situ Cellular Labeling with a VVD-118313 Alkyne Analog

Reagent	Stock Concentration	Final Concentration	Reference
Alkyne Probe (e.g., (R,R)-VVD-118313)	10 mM in DMSO	0.1 - 1 μΜ	[5]
Pre-treatment with VVD-118313 (for competition)	10 mM in DMSO	0.01 - 1 μΜ	[5]
Incubation Time	-	2 hours	[5]

Table 2: General Protocol for Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC) on Cell Lysates

Reagent	Stock Concentration	Final Concentration
Azide Reporter (e.g., Rhodamine-Azide, Biotin- Azide)	1-10 mM in DMSO	20 - 100 μΜ
Copper (II) Sulfate (CuSO ₄)	20-100 mM in H ₂ O	1 mM
Copper Ligand (e.g., THPTA, TBTA)	40-100 mM in H₂O or DMSO	1-5 mM
Reducing Agent (e.g., Sodium Ascorbate)	100-300 mM in H₂O (freshly prepared)	5 mM
Incubation Time	-	30 - 60 minutes
Temperature	-	Room Temperature

Experimental Protocols

Protocol 1: In Situ Labeling of Cellular Targets with (R,R)-VVD-118313



This protocol describes the labeling of target proteins with the alkyne-containing (R,R)-VVD-118313 within living cells.

Materials:

- (R,R)-VVD-118313 (or a suitable alkyne-containing analog)
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- DMSO

Procedure:

- Cell Culture: Plate and culture cells of interest to the desired confluency.
- Probe Treatment:
 - For direct labeling, dilute (R,R)-VVD-118313 in cell culture medium to a final concentration of 0.1-1 μM.
 - For competition experiments to demonstrate target specificity, pre-incubate a set of cells
 with a non-alkyne containing VVD-118313 analog at a desired concentration (e.g., 10-fold
 excess) for 1-2 hours prior to adding the alkyne probe.
- Incubation: Incubate the cells with the alkyne probe for 2-3 hours at 37°C in a CO₂ incubator.
 [5]
- Cell Harvesting and Lysis:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer.
 - Incubate on ice for 20-30 minutes with occasional vortexing.



- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Proceed to Protocol 2 for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol details the "clicking" of an azide-containing reporter molecule onto the alkynetagged proteins in the cell lysate.

Materials:

- Cell lysate containing alkyne-labeled proteins from Protocol 1
- Azide-reporter (e.g., Rhodamine-Azide for fluorescence imaging or Biotin-Azide for pulldown)
- Copper (II) Sulfate (CuSO₄)
- Copper Ligand (e.g., THPTA or TBTA)
- Reducing Agent (e.g., Sodium Ascorbate)
- DMSO
- Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

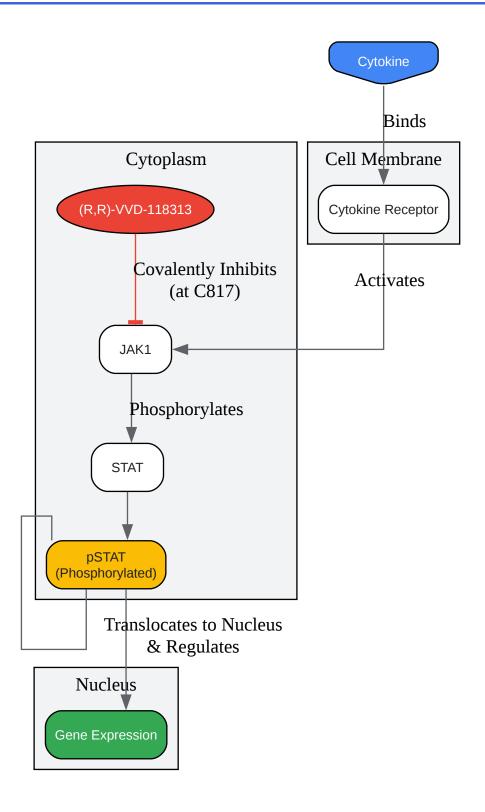
- Prepare Click-Chemistry Reagent Mix: In a microcentrifuge tube, prepare the click-chemistry reaction mix. The following is an example for a 100 μL final reaction volume. Adjust volumes as needed.
 - 50 μg of alkyne-labeled protein lysate
 - Add PBS to a final volume of 85 μL.



- 1 μL of 10 mM Azide-Reporter (final concentration 100 μΜ)
- 2 μL of 50 mM CuSO₄ (final concentration 1 mM)
- 2 μL of 50 mM Copper Ligand (final concentration 1 mM)
- Initiate the Reaction: Add 10 μ L of freshly prepared 50 mM Sodium Ascorbate (final concentration 5 mM) to initiate the click reaction.
- Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
- Protein Precipitation (Optional but recommended for removing excess reagents):
 - $\circ~$ Add 400 µL of methanol, 150 µL of chloroform, and 300 µL of water to the reaction mixture.
 - Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
 - Carefully remove the upper aqueous layer.
 - \circ Add another 400 µL of methanol to the lower layer and the interface.
 - Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.
 - Carefully decant the supernatant and air-dry the protein pellet.
- Downstream Analysis: Resuspend the protein pellet in an appropriate buffer for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) or Western blotting and mass spectrometry (if a biotin azide was used for pulldown).

Visualizations Signaling Pathway of JAK1 Inhibition by VVD-118313



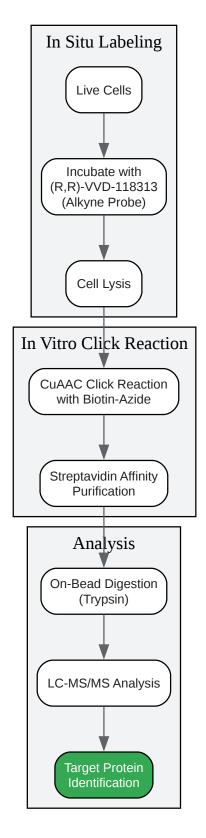


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Caption: Covalent inhibition of JAK1 by **(R,R)-VVD-118313** blocks cytokine-induced STAT phosphorylation.



Experimental Workflow for Target Identification using (R,R)-VVD-118313

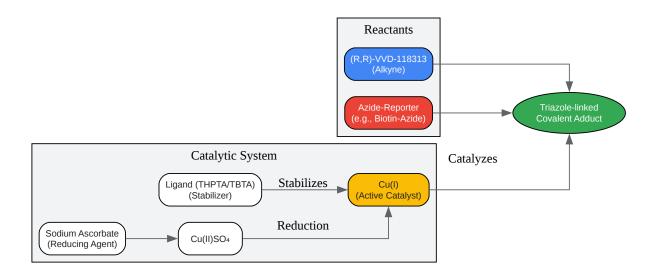




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Caption: Workflow for identifying protein targets of (R,R)-VVD-118313 using click chemistry.

Logical Relationship of Click Chemistry Components



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Caption: Key components and their roles in the CuAAC reaction with (R,R)-VVD-118313.

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